molecular formula C6H6O3S B2930054 2-(Mercaptomethyl)furan-3-carboxylic acid CAS No. 143723-08-4

2-(Mercaptomethyl)furan-3-carboxylic acid

Cat. No.: B2930054
CAS No.: 143723-08-4
M. Wt: 158.17
InChI Key: BZERIUHOBYFAKX-UHFFFAOYSA-N
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Description

2-(Mercaptomethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C6H6O3S It is characterized by the presence of a furan ring substituted with a mercaptomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Mercaptomethyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where a furan derivative is reacted with a thiol compound under controlled conditions to introduce the mercaptomethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Mercaptomethyl)furan-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(Mercaptomethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Mercaptomethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)furan-3-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a mercaptomethyl group.

    2-(Aminomethyl)furan-3-carboxylic acid: Contains an aminomethyl group instead of a mercaptomethyl group.

    2-(Methylthio)furan-3-carboxylic acid: Features a methylthio group instead of a mercaptomethyl group.

Uniqueness

2-(Mercaptomethyl)furan-3-carboxylic acid is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(sulfanylmethyl)furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-6(8)4-1-2-9-5(4)3-10/h1-2,10H,3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZERIUHOBYFAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143723-08-4
Record name 2-(mercaptomethyl)furan-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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